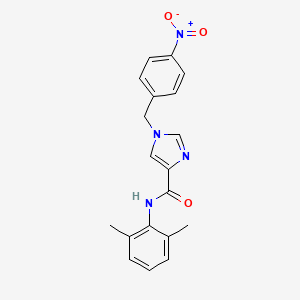
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-dimethylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, a compound with the CAS number 2034301-45-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 350.4 g/mol
- Chemical Structure : The compound features an imidazole ring substituted with a 2,6-dimethylphenyl group and a 4-nitrobenzyl moiety. This structural arrangement is significant for its biological interactions.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. Specifically, derivatives of aryl semicarbazones have been shown to enhance GABA levels and inhibit GABA transaminase, leading to increased anticonvulsant activity. For instance, a study found that certain derivatives increased GABA levels by 118% and demonstrated efficacy in various seizure models without neurotoxicity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. Similar imidazole derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway, which is critical in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and may provide therapeutic benefits in conditions characterized by excessive inflammation .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various biological targets. For example:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress.
- Antiurease Activity : Compounds structurally related to this imidazole derivative have shown potent antiurease activity, which is crucial in treating urease-related infections .
Case Studies
A notable case study examined the effects of imidazole derivatives on neuroprotective activities in models of neurodegeneration. The study reported that these compounds could protect neuronal cells from apoptosis induced by oxidative stress and exhibited favorable blood-brain barrier permeability .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-14(2)18(13)21-19(24)17-11-22(12-20-17)10-15-6-8-16(9-7-15)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIDAAGCDIXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














